molecular formula C11H15N3O4 B136651 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid CAS No. 133081-25-1

6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid

Cat. No. B136651
M. Wt: 253.25 g/mol
InChI Key: DBNGJNCAXKNLLQ-UHFFFAOYSA-N
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Description

6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid is a chemical compound that can be derived from nicotinic acid, which is known for its potential inhibitory effects on carbonic anhydrase III enzyme (CAIII). CAIII has been identified as a pharmacological target for the management of dyslipidemia and cancer progression . The substitution at the 6th position of the pyridine ring is crucial for the activity of nicotinic acid analogs, as it affects the binding with CAIII .

Synthesis Analysis

The synthesis of hydrazine derivatives of nicotinic acid can be complex and may lead to unexpected results. For instance, the hydrazination of 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) nicotinate was intended to produce acyl hydrazides but resulted in unexpected C–S bond cleavage, yielding different compounds . Similarly, the synthesis of 6-chloro-nicotinic acid hydrazide involves a two-step process with specific reagent ratios and reaction conditions to achieve a high yield . These studies highlight the importance of reaction conditions in the synthesis of nicotinic acid hydrazides and the potential for unexpected outcomes .

Molecular Structure Analysis

The molecular structure of nicotinic acid hydrazides is significant for their biological activity. For example, the presence of a hydrophobic group with a hydrogen bond acceptor at the 6th position of the pyridine ring enhances the activity against CAIII . The molecular structures of related compounds, such as hydrazones containing the 1,2,4-triazine-5-one core, have been confirmed using NMR and elemental analyses, indicating the importance of structural elucidation in understanding the activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of nicotinic acid hydrazides can be influenced by various factors, including the ratio of reagents, reaction temperature, and time. For instance, the optimized conditions for synthesizing 6-chloro-nicotinic acid hydrazide involve specific ratios of reagents and controlled temperature and time to achieve an 83% yield . The unexpected cleavage of the C–S bond during the hydrazination of certain nicotinic acid esters also demonstrates the complexity of chemical reactions involving these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid and its analogs are crucial for their biological activity and potential therapeutic applications. The binding affinity of these compounds to CAIII, as indicated by chromatographic studies, is influenced by their molecular structure, particularly the substituents at the 6th position . The antioxidant activity of related hydrazones suggests that these compounds could be promising oxidative stress suppressors, with some derivatives showing twice the activity of ascorbic acid .

Scientific Research Applications

  • Chelation and Radiopharmaceuticals : The compound is used in the synthesis of bifunctional chelators like NHS-SHNH. Chloronictinic acid reacts with hydrazine hydrate to yield 6-hydrazinopiridine-3-carboxylic acid, which upon reaction with di-tert-buty dicarbonate produces 6-BOC-hydrazinopiridin-3-carboxylic acid. This compound is crucial in preparing chelators used in radiopharmaceuticals, as demonstrated in a study by Qin Guangming and Li Guiling (2002).

  • Hydrazination and Mechanistic Studies : A study by N. Nordin et al. (2016) explored the unexpected cleavage of the C–S bond in the hydrazination of nicotinic acid derivatives. They synthesized methyl 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) nicotinate from 2-mercaptonicotinic acid and investigated the mechanistic aspects through kinetic and computational approaches.

  • Technetium-Tricarbonyl Technology : A study by K. Baidoo et al. (2001) detailed the preparation of a new bifunctional chelating agent 6-(N′-Pyridin-2-ylmethylene-hydrazino)-nicotinic acid for labeling biomolecules by the technetium-tricarbonyl technology. This has implications for imaging thrombi.

  • Antioxidant Activity : A research conducted by Y. Novodvorskyi et al. (2022) involved the synthesis of hydrazones containing 1,2,4-triazine-5-one core and their antioxidant activity. They explored how these compounds could be potential oxidative stress suppressors.

  • N-Amination and Peptide Modification : In a study by T. Baburaj and S. Thambidurai (2012), terminal tert-butoxycarbonyl (Boc) protected hydrazino acids were synthesized using N-Boc-O-tosyl hydroxylamine. This method is crucial for creating modified peptides and biologically active heterocyclic derivatives.

  • Supramolecular Self-Assembly : A study by E. Yushkova et al. (2012) detailed the synthesis of new p-tert-butylthiacalix[4]arenes functionalized with hydrazides of nicotinic acids. These compounds show potential in forming cascade or commutative three-component supramolecular systems.

Safety And Hazards

The safety data sheet (SDS) for 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid indicates that it is hazardous . It has the GHS06 hazard symbol, and its hazard statements include H301+H311+H331-H315-H319 . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

6-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14-13-8-5-4-7(6-12-8)9(15)16/h4-6H,1-3H3,(H,12,13)(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNGJNCAXKNLLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid

CAS RN

133081-25-1
Record name 6-[2-(tert-Butoxycarbonyl)hydrazinyl]nicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133081-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-(tert-Butoxycarbonyl)hydrazinyl)nicotinic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Z Naperstkow - 2017 - macsphere.mcmaster.ca
The aim of this thesis was to develop a new platform for the creation of targeted nuclear and optical molecular imaging probes. Current probes suffer from low target-to- background …
Number of citations: 0 macsphere.mcmaster.ca
S Bendre, Z Zhang, N Colpo, J Zeisler, F Benard… - 2022 - Soc Nuclear Med
2896 Introduction: Cancer associated fibroblasts (CAFs) constitute a significant component of tumor stroma. CAFs highly express fibroblast activation protein-alpha (FAP-α), a prolyl-…
Number of citations: 1 jnm.snmjournals.org
F Aignan - academia.edu
Reyised October 03, 2013: Accepted October 05, 2013 Abstract: An efficient synthetic route to prepare two new HYNIC derivatives with a 2-nitroimidazole moiety designed for tumor …
Number of citations: 0 www.academia.edu
S Slikboer, Z Naperstkow, N Janzen… - Molecular …, 2020 - ACS Publications
A new photoacoustic (PA) dye was developed as a simple-to-use reagent for creating targeted PA imaging agents. The lead molecule was prepared via an efficient two-step synthesis …
Number of citations: 3 pubs.acs.org
Y Joyard, L Bischoff, V Levacher… - Letters in Organic …, 2014 - ingentaconnect.com
An efficient synthetic route to prepare two new HYNIC derivatives with a 2-nitroimidazole moiety designed for tumor hypoxia imaging is described. During the course of the synthesis, the …
Number of citations: 4 www.ingentaconnect.com
P Pellegrini - 2008 - search.proquest.com
This thesis reports on the synthesis, characterisation and biological evaluation of a number of metal complexes designed to interact with the αvβ3 integrin receptor, an important …
Number of citations: 1 search.proquest.com

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